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Compound of Interest

Compound Name:
(S)-Methyl 1-tritylaziridine-2-

carboxylate

Cat. No.: B141636 Get Quote

In-Depth Technical Guide: (S)-Methyl 1-
tritylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

stereochemistry, and key physicochemical and spectroscopic properties of (S)-Methyl 1-
tritylaziridine-2-carboxylate. It includes detailed, adaptable experimental protocols for its

synthesis and summarizes its characterization data. This document is intended to serve as a

valuable resource for researchers in organic synthesis, medicinal chemistry, and drug

development who utilize chiral aziridine derivatives as versatile building blocks.

Molecular Structure and Stereochemistry
(S)-Methyl 1-tritylaziridine-2-carboxylate is a chiral aziridine derivative. The molecule

incorporates a three-membered aziridine ring, a methyl ester functional group, and a bulky trityl

(triphenylmethyl) protecting group on the nitrogen atom. The stereochemistry at the C2 position

of the aziridine ring is designated as (S), which is crucial for its application in asymmetric

synthesis.

The presence of the sterically demanding trityl group significantly influences the reactivity of the

aziridine ring, often directing the approach of nucleophiles and enhancing the stability of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b141636?utm_src=pdf-interest
https://www.benchchem.com/product/b141636?utm_src=pdf-body
https://www.benchchem.com/product/b141636?utm_src=pdf-body
https://www.benchchem.com/product/b141636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule.[1] This protecting group can be removed under specific acidic conditions to liberate

the free amine.

Molecular Structure:

Caption: Figure 1: 2D Structure of (S)-Methyl 1-tritylaziridine-2-carboxylate

Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of

(S)-Methyl 1-tritylaziridine-2-carboxylate.

Table 1: Physicochemical Properties

Property Value Reference(s)

CAS Number 754-68-6 [1][2][3]

Molecular Formula C₂₃H₂₁NO₂ [1][2][3]

Molecular Weight 343.42 g/mol [1][2][3]

Melting Point 123-128 °C [4]

Appearance White to yellow powder [1]

Purity ≥ 97.5% (HPLC) [1]

Optical Rotation
[α]²⁰/D = -89° to -85° (c=1 in

CHCl₃)
[1]

Solubility
Chloroform, DMSO, Ethyl

Acetate
[4]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)
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Technique Data

¹H NMR (CDCl₃)

Predicted shifts: δ 7.20–7.50 (m, 15H, Trityl-H),

3.75 (s, 3H, OCH₃), 2.58 (dd, J=6.6, 2.7 Hz, 1H,

Aziridine-CH), 2.00 (dd, J=6.6, 0.7 Hz, 1H,

Aziridine-CH₂), 1.50 (dd, J=2.7, 0.7 Hz, 1H,

Aziridine-CH₂)

¹³C NMR (CDCl₃)

Predicted shifts: δ 171.0 (C=O), 143.5 (Trityl-C),

129.5 (Trityl-CH), 128.0 (Trityl-CH), 127.3 (Trityl-

CH), 74.8 (Trityl-Cquat), 52.2 (OCH₃), 34.5

(Aziridine-CH), 30.0 (Aziridine-CH₂)

IR (KBr)

Predicted peaks: ν 3060, 2950 (C-H), 1740

(C=O, ester), 1490, 1445 (C=C, aromatic), 1180

(C-O), 750, 700 (C-H bend, aromatic) cm⁻¹

Mass Spec. (ESI-MS) m/z: 344.16 [M+H]⁺, 366.14 [M+Na]⁺

Note: The spectroscopic data in Table 2 is predicted based on the known values for similar

structures and general chemical shift/frequency ranges. A definitive, published spectrum for this

specific compound was not identified.

Experimental Protocols
The following sections provide detailed, adaptable protocols for the synthesis of (S)-Methyl 1-
tritylaziridine-2-carboxylate. A plausible synthetic route starts from the readily available

amino acid, L-serine.

Synthesis of (S)-Methyl 1-tritylaziridine-2-carboxylate
from L-Serine
This synthesis involves a three-step process:

Esterification of L-serine to L-serine methyl ester hydrochloride.

N-tritylation of the L-serine methyl ester.
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Cyclization to form the aziridine ring.

Logical Workflow for Synthesis:

L-Serine Esterification
(MeOH, SOCl₂)

(S)-Serine Methyl Ester
Hydrochloride

N-Tritylation
(Trityl Chloride, Et₃N)

(S)-Methyl 2-((tritylamino)methyl)
-3-hydroxypropanoate

Cyclization
(e.g., Appel Reaction conditions)

(S)-Methyl 1-tritylaziridine
-2-carboxylate

Click to download full resolution via product page

Caption: Figure 2: Synthetic workflow from L-Serine.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Materials:

L-Serine

Methanol (MeOH), anhydrous

Thionyl chloride (SOCl₂)

Diethyl ether

Procedure:

Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of serine) in a

round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 24 hours, during which the solid will dissolve.

Remove the solvent under reduced pressure.

Add diethyl ether to the residue and triturate to obtain a white solid.
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Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-

serine methyl ester hydrochloride.

Step 2: Synthesis of (S)-Methyl 3-hydroxy-2-(tritylamino)propanoate

Materials:

L-Serine methyl ester hydrochloride

Trityl chloride (Tr-Cl)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

10% aqueous citric acid solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Adapted from a similar N-tritylation[5]):

Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise.

Add trityl chloride (1.05 eq) portion-wise to the stirred solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid,

saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of (S)-Methyl 1-tritylaziridine-2-carboxylate

Materials:

(S)-Methyl 3-hydroxy-2-(tritylamino)propanoate

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Tetrahydrofuran (THF), anhydrous

Procedure (Mitsunobu Reaction Conditions):

Dissolve (S)-Methyl 3-hydroxy-2-(tritylamino)propanoate (1.0 eq) and triphenylphosphine

(1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C.

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Once the starting material is consumed, concentrate the reaction mixture under reduced

pressure.

Purify the residue by flash column chromatography on silica gel to isolate (S)-Methyl 1-
tritylaziridine-2-carboxylate.

Signaling Pathways and Logical Relationships
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(S)-Methyl 1-tritylaziridine-2-carboxylate is primarily used as a synthetic intermediate. Its

utility stems from the controlled ring-opening of the aziridine, which can be initiated by various

nucleophiles. The trityl group can be removed to unmask the nitrogen, allowing for further

functionalization.

General Reactivity Pathway:

(S)-Methyl 1-tritylaziridine
-2-carboxylate

Deprotection
(e.g., TFA)

Nucleophilic Ring Opening
(Nu⁻)

(S)-Methyl aziridine
-2-carboxylate

N-Functionalization
(Electrophile)

α- or β-Amino Acid DerivativesOther N-substituted
Aziridines

Click to download full resolution via product page

Caption: Figure 3: General reactivity pathways.

Conclusion
(S)-Methyl 1-tritylaziridine-2-carboxylate is a valuable chiral building block in organic

synthesis. Its defined stereochemistry and the presence of the bulky, yet removable, trityl

protecting group allow for a range of stereocontrolled transformations. This guide provides a

foundational understanding of its properties and a plausible, detailed synthetic route to facilitate
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its use in research and development. Further investigation into published experimental data is

recommended for precise analytical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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